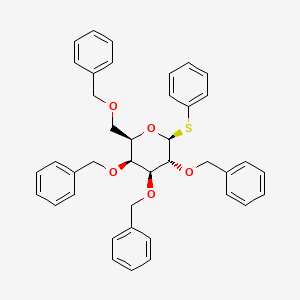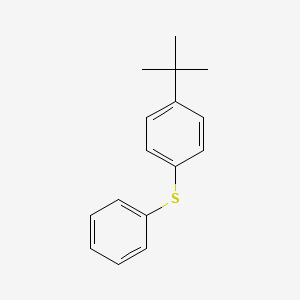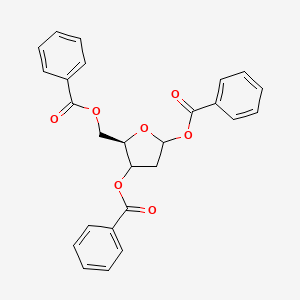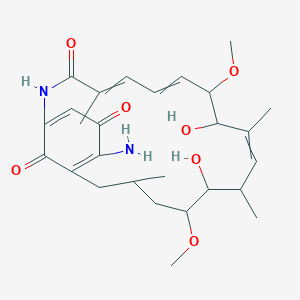
Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this ionic liquid involves the combination of trihexyltetradecylphosphonium with the tris(pentafluoroethyl)trifluorophosphate anion. This process results in an ionic liquid that exhibits exceptional hydrophobicity and stability, surpassing that of other ionic liquids with different anionic components. The selectivity and sensitivity of extraction methods can be significantly enhanced by varying the cationic component of the ionic liquid, demonstrating its versatility in analytical applications (Yao, Pitner, & Anderson, 2009).
Molecular Structure Analysis
The molecular structure of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate contributes to its unique chemical and physical properties. The phosphonium cation provides a large, hydrophobic structure that interacts favorably with non-polar molecules, while the tris(pentafluoroethyl)trifluorophosphate anion enhances the ionic liquid's hydrophobicity and thermal stability.
Chemical Reactions and Properties
This ionic liquid is effective in facilitating various chemical reactions, including the palladium-catalyzed carbonylation of iodoarenes and thiols to form thioesters. Its capability to recycle in reaction media without loss of activity underscores its potential for sustainable chemical processes (Cao, McNamee, & Alper, 2008).
Physical Properties Analysis
Studies on the physical properties of this compound, such as density, viscosity, and surface tension, highlight its potential for various applications. These properties are significantly influenced by the ionic liquid's molecular structure, which is tailored for high performance in tasks requiring hydrophobicity and stability under different conditions (Ferreira et al., 2012).
Aplicaciones Científicas De Investigación
Organophosphorus Flame Retardants
Organophosphorus flame retardants, including various phosphonium compounds, are widely used across industries to enhance fire resistance. Their applications span from textiles and plastics to electronics, demonstrating their versatility and importance in safety-critical applications. The review by Bruchajzer, Frydrych, and Szymańska (2015) emphasizes the neurotoxic, fertility, reproductive, and carcinogenic effects of certain phosphorus flame retardants, highlighting the balance between utility and safety considerations in their use [Bruchajzer, Frydrych, & Szymańska, 2015].
Biologic Activity of Phosphates
Lorke, Stegmeier-Petroianu, and Petroianu (2017) discuss the biological activities associated with cyclic and caged phosphates, including their roles in inhibiting acetylcholine esterase and potential therapeutic applications. This review suggests that phosphonium compounds might also find applications in medicinal chemistry, given their structural similarities with cyclic phosphates [Lorke, Stegmeier-Petroianu, & Petroianu, 2017].
Synthetic Chelating Agents in the Environment
Knepper (2003) reviews the use and environmental impact of synthetic chelating agents, including organophosphonates, highlighting their application in binding and masking metal ions in industrial processes. The environmental behavior of these compounds is critical, suggesting a potential area of research for phosphonium-based ionic liquids in mitigating metal ion pollution [Knepper, 2003].
Antibody-Based Methods for Analysis
Fránek and Hruška (2018) discuss the development and application of antibodies for the analysis of environmental and food contaminants, including phosphorus compounds. This points towards the importance of developing sensitive detection methods for phosphonium-based compounds in environmental and food safety applications [Fránek & Hruška, 2018].
Polymer/Layered Silicate Nanocomposites
Ray and Okamoto (2003) review the preparation and properties of polymer/layered silicate nanocomposites, where the modification of silicate layers with phosphonium ions can enhance the compatibility and dispersion of silicates in polymer matrices. This suggests a promising application of trihexyltetradecylphosphonium-based compounds in creating advanced materials with improved mechanical and thermal properties [Ray & Okamoto, 2003].
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate involves the reaction of Trihexyltetradecylphosphonium bromide with silver trifluoromethanesulfonate followed by the addition of pentafluoroethyl trifluoromethanesulfonate. The final product is purified using column chromatography.", "Starting Materials": ["Trihexyltetradecylphosphonium bromide", "Silver trifluoromethanesulfonate", "Pentafluoroethyl trifluoromethanesulfonate"], "Reaction": ["Step 1: Add Trihexyltetradecylphosphonium bromide to a reaction flask", "Step 2: Add a catalytic amount of silver trifluoromethanesulfonate to the reaction flask", "Step 3: Heat the reaction mixture to 80-100°C and stir for several hours", "Step 4: Allow the reaction mixture to cool to room temperature", "Step 5: Add pentafluoroethyl trifluoromethanesulfonate to the reaction mixture", "Step 6: Heat the reaction mixture to 80-100°C and stir for several hours", "Step 7: Allow the reaction mixture to cool to room temperature", "Step 8: Purify the final product using column chromatography"] } | |
Número CAS |
639092-18-5 |
Fórmula molecular |
C₃₈H₆₈F₁₈P₂ |
Peso molecular |
928.87 |
Sinónimos |
Trihexyltetradecylphosphonium Trifluorotris(pentafluoroethyl)phosphate(1-) Trihexyl(tetradecyl)phosphonium Trifluorotris(pentafluoroethyl)phosphate_x000B_Trihexyl(tridecyl)phosphonium Tris(pentafluoroethyl)trifluorophosphate |
Origen del producto |
United States |
Q & A
Q1: What makes Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate suitable for electrochemical studies?
A1: this compound ([P14,6,6,6][FAP]) possesses several characteristics that make it a suitable solvent for electrochemical studies [, ]:
Q2: How is this compound used to investigate electron transfer processes?
A2: Researchers have utilized [P14,6,6,6][FAP] as a solvent to study electron transfer kinetics using electrochemical techniques like cyclic voltammetry [, ]. By dissolving electroactive species, such as nitro compounds, in [P14,6,6,6][FAP], researchers can investigate the transfer of electrons during reduction reactions. These studies provide valuable insights into:
- Theoretical Modeling: Experimental data obtained using [P14,6,6,6][FAP] can be compared with theoretical models like Butler-Volmer and Marcus-Hush theories to refine our understanding of electron transfer phenomena [, ].
Q3: What insights were gained by studying the reduction of nitro compounds in this compound?
A3: Investigating the reduction of nitro compounds (2-nitrotoluene, nitrocyclopentane, and 1-nitrobutane) in [P14,6,6,6][FAP] revealed important information about the influence of molecular structure on electron transfer processes [, ]:
- Asymmetric Marcus-Hush Theory: Researchers successfully applied the Asymmetric Marcus-Hush theory to model the voltammetric data obtained in [P14,6,6,6][FAP], providing insights into the differences in force constants between reactants and products during electron transfer [].
- Solvent-Dependent Behavior: Comparing the reduction of 2-nitrotoluene in [P14,6,6,6][FAP] and another ionic liquid, 1-ethyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ([Emim][NTf2]), highlighted how solvent properties can influence the measured electron transfer parameters [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)



